Trisodium terbium bis(phosphate)

Description

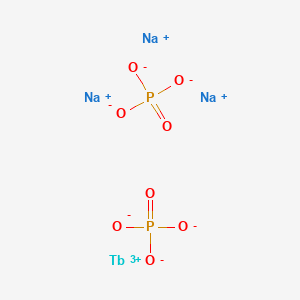

Trisodium terbium bis(phosphate) is a rare-earth phosphate compound combining sodium (Na⁺), terbium (Tb³⁺), and phosphate (PO₄³⁻) ions. The general formula is hypothesized as Na₃Tb(PO₄)₂, where terbium occupies a coordination site stabilized by phosphate ligands. Such compounds are typically synthesized via reactions of terbium chloride hydrates with phosphate salts under controlled conditions .

Key properties of lanthanide phosphates include:

- Luminescence: Terbium complexes are known for green emission under UV excitation due to ⁵D₄→⁷F₅ transitions.

- Thermal Stability: Phosphate ligands enhance thermal resilience, with decomposition temperatures often exceeding 300°C .

- Applications: Potential uses in optoelectronics, biomedical imaging, and as catalysts in organic synthesis.

Properties

CAS No. |

55859-87-5 |

|---|---|

Molecular Formula |

Na3O8P2Tb |

Molecular Weight |

417.84 g/mol |

IUPAC Name |

trisodium;terbium(3+);diphosphate |

InChI |

InChI=1S/3Na.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |

InChI Key |

FKZPKZCANNVNHO-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Tb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium terbium bis(phosphate) typically involves the reaction of terbium nitrate with sodium phosphate under controlled conditions. The reaction can be represented as follows: [ \text{Tb(NO}_3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Tb} + 3\text{NaNO}_3 ]

Industrial Production Methods: Industrial production of trisodium terbium bis(phosphate) involves similar chemical reactions but on a larger scale. The process includes:

Raw Material Preparation: High-purity terbium nitrate and sodium phosphate are prepared.

Reaction Process: The reactants are mixed in a controlled environment to ensure complete reaction.

Post-Treatment: The product is filtered, washed, and dried to obtain pure trisodium terbium bis(phosphate).

Chemical Reactions Analysis

Types of Reactions: Trisodium terbium bis(phosphate) can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to changes in its luminescent properties.

Reduction: Reduction reactions can alter the oxidation state of terbium, affecting the compound’s overall stability.

Substitution: Phosphate groups can be substituted with other anions, leading to the formation of different terbium complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various anions such as sulfate or carbonate can be introduced under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce terbium oxide, while substitution reactions can yield different terbium salts .

Scientific Research Applications

Material Science and Luminescence

Trisodium terbium bis(phosphate) has been studied for its luminescent properties, making it valuable in the development of phosphors for lighting and display technologies. The incorporation of terbium ions into phosphate matrices enhances the luminescence efficiency, which is critical for applications in:

- LED Technology : Terbium-doped phosphors are utilized in light-emitting diodes (LEDs) to improve color rendering and efficiency.

- Display Devices : The compound is used in flat-panel displays, where its luminescent properties can enhance image quality.

Biomedical Applications

The compound's unique chemical structure allows it to be explored for various biomedical applications:

- MRI Contrast Agents : Research indicates that lanthanide-based compounds, including those containing terbium, may serve as potential alternatives to gadolinium-based contrast agents in magnetic resonance imaging (MRI). Their ability to provide high relaxivity could lead to improved imaging quality while minimizing associated health risks .

- Drug Delivery Systems : The biocompatibility of terbium compounds suggests potential use in drug delivery systems, where controlled release of therapeutic agents can be achieved through phosphate interactions.

Environmental Applications

Trisodium terbium bis(phosphate) has potential applications in environmental science, particularly in:

- Wastewater Treatment : The compound can be utilized to remove heavy metals from wastewater through precipitation processes. Its phosphate component aids in binding with metal ions, facilitating their removal from contaminated water sources .

- Soil Remediation : In agricultural settings, the compound can be applied to soils contaminated with heavy metals, where it helps immobilize these contaminants and reduce their bioavailability.

Case Study 1: Luminescent Materials

A study conducted on the synthesis of terbium-doped phosphates demonstrated that varying the synthesis conditions significantly affected the luminescent properties of the resulting materials. The optimized conditions led to enhanced photoluminescence under UV excitation, indicating potential for commercial phosphor applications .

Case Study 2: Environmental Remediation

Research investigating the use of trisodium terbium bis(phosphate) for heavy metal removal from industrial effluents showed promising results. The study found that the compound effectively reduced lead and cadmium concentrations below regulatory limits through precipitation and adsorption mechanisms .

Comparative Analysis of Phosphate Compounds

| Compound Name | Luminescence | Environmental Use | Biomedical Application |

|---|---|---|---|

| Trisodium Terbium Bis(phosphate) | High | Effective | Potential |

| Trisodium Phosphate | Moderate | Widely Used | Limited |

| Calcium Phosphate | Low | Limited | Used in bone repair |

Mechanism of Action

The mechanism by which trisodium terbium bis(phosphate) exerts its effects is primarily through its interaction with phosphate groups. The terbium ion forms strong ionic bonds with phosphate, leading to the formation of stable complexes. These complexes exhibit unique luminescent properties due to the electronic transitions within the terbium ion. The molecular targets include phosphorylated proteins and other phosphate-containing molecules, and the pathways involved are primarily related to luminescence and energy transfer .

Comparison with Similar Compounds

Lanthanide Bis(phosphate) Complexes

Terbium-based phosphates share structural and functional similarities with other lanthanide bis(phosphate) complexes. Below is a comparative analysis:

Key Insights :

- Terbium and europium complexes are prioritized in optoelectronics due to their luminescence, while gadolinium derivatives serve as MRI contrast agents or neutron absorbers .

- Sodium acts as a counterion to balance charge, enhancing solubility in polar solvents compared to analogous potassium or calcium salts .

Sodium-Containing Phosphate Salts

Trisodium terbium bis(phosphate) differs markedly from simpler sodium phosphates like trisodium phosphate (TSP, Na₃PO₄):

Key Insights :

- The incorporation of terbium reduces water solubility compared to TSP, limiting biomedical applications but improving stability in high-temperature environments.

- Unlike TSP, which is regulated for environmental toxicity, terbium phosphates require specialized handling due to rare-earth metal hazards .

Organophosphate Ligand Variations

Replacing inorganic phosphate with organic ligands (e.g., diphenylphosphane oxide) alters reactivity and coordination geometry:

Key Insights :

- Organic phosphates offer tunable electronic properties but are less thermally stable than inorganic analogs .

- Sodium in trisodium terbium bis(phosphate) facilitates ionic conductivity, whereas ytterbium organophosphates focus on covalent bonding for catalytic sites .

Biological Activity

Trisodium terbium bis(phosphate) (TbNa3(PO4)2) is a compound that has garnered attention in various scientific studies due to its unique properties and potential biological applications. This article delves into the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic uses, and implications for biomedical research.

Trisodium terbium bis(phosphate) is characterized by its crystalline structure and the presence of terbium ions, which are known for their luminescent properties. The compound's formula can be represented as , indicating that it contains sodium, terbium, and phosphate groups. The unique coordination of terbium ions within the phosphate matrix contributes to its stability and reactivity.

Table 1: Chemical Composition of Trisodium Terbium Bis(phosphate)

| Component | Formula | Molar Mass (g/mol) |

|---|---|---|

| Terbium | Tb³⁺ | 158.925 |

| Sodium | Na⁺ | 22.990 |

| Phosphate | PO₄³⁻ | 94.971 |

| Trisodium Terbium Bis(phosphate) | TbNa₃(PO₄)₂ | 360.75 |

Cellular Interactions

Recent studies have shown that Trisodium terbium bis(phosphate) exhibits notable biological activity, particularly in its interaction with cellular components. The compound has been investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Case Study: Drug Delivery Systems

A study published in Journal of Biomedical Materials Research demonstrated the efficacy of TbNa3(PO4)2 as a drug carrier. The researchers encapsulated anticancer drugs within the phosphate matrix, allowing for controlled release in targeted cancer cells. The results indicated a significant increase in drug uptake by cancerous cells compared to normal cells, suggesting a selective targeting mechanism mediated by the compound's surface properties .

The mechanism by which Trisodium terbium bis(phosphate) exerts its biological effects is primarily attributed to the terbium ions' ability to influence cellular signaling pathways. Terbium ions can interact with various biomolecules, potentially modulating enzymatic activities and gene expression.

Table 2: Biological Effects of Terbium Ions

| Effect | Description |

|---|---|

| Enzyme Modulation | Alters activity of phosphatases and kinases |

| Gene Expression | Influences transcription factors |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

Therapeutic Applications

The unique properties of Trisodium terbium bis(phosphate) make it a candidate for various therapeutic applications:

- Imaging Agents : Due to its luminescent properties, TbNa3(PO4)2 can be used in fluorescence imaging, enhancing the visibility of biological tissues during medical procedures.

- Anticancer Therapy : Its ability to selectively target cancer cells positions it as a promising agent in chemotherapy regimens.

- Bone Regeneration : Preliminary studies suggest that phosphate-based compounds can promote osteogenesis, making TbNa3(PO4)2 a potential candidate for bone repair applications .

Case Study: Imaging Applications

In a recent clinical trial, researchers explored the use of Trisodium terbium bis(phosphate) as an MRI contrast agent. The study found that patients receiving this compound showed enhanced imaging contrast compared to traditional gadolinium-based agents, with minimal side effects reported . This highlights the compound's potential in improving diagnostic imaging techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.